CR-6086 sodium -

CR-6086 sodium

Catalog Number: EVT-1534534
CAS Number:
Molecular Formula: C26H26F3N2NaO3
Molecular Weight: 494.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CR6086 is a novel, potent EP4 antagonist showing favourable immunomodulatory properties, striking DMARD effects in rodents, and anti-inflammatory activity targeted to immune-mediated inflammatory diseases and distinct from the general effects of cyclooxygenase inhibitors. CR6086 showed selectivity and high affinity for the human EP4 receptor (Ki = 16.6 nM) and functioned as a pure antagonist (half-maximal inhibitory concentration, 22 nM) on PGE2-stimulated cAMP production.
Overview

CR-6086 sodium is a novel compound recognized for its potent antagonistic effects on the prostanoid EP4 receptor, which is implicated in various inflammatory conditions. This compound has shown promising immunomodulatory properties and disease-modifying effects in preclinical models, particularly in the context of rheumatoid arthritis and other immune-mediated inflammatory diseases. CR-6086 sodium operates distinctly from traditional cyclooxygenase inhibitors, offering a targeted therapeutic approach with a high affinity for the human EP4 receptor, characterized by a half-maximal inhibitory concentration of 22 nM and a binding affinity of 16.6 nM .

Source and Classification

CR-6086 sodium is classified as a small molecule drug, specifically an EP4 antagonist. It has been developed for therapeutic applications in treating conditions such as rheumatoid arthritis and osteoarthritis, currently undergoing clinical trials . The compound's molecular formula is C26H27F3N2O3C_{26}H_{27}F_{3}N_{2}O_{3}, with a molecular weight of 494.49 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of CR-6086 sodium involves several key steps:

  1. Formation of Amide: The initial step includes the formation of an amide between D-N-Boc proline and methyl 4-(1-aminocyclopropyl) benzoate using HOBt (1-hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), and triethylamine as catalysts. This reaction is conducted over 24 hours under controlled conditions .
  2. Deprotection: The Boc protecting group is removed using trifluoroacetic acid, followed by purification through ion exchange resin to yield the desired salt form .
  3. Alkylation: The next step involves alkylation with 4-(trifluoromethyl) benzyl bromide in the presence of cesium carbonate, also carried out over 24 hours .
  4. Hydrolysis: Finally, the methyl ester undergoes hydrolysis in the presence of sodium hydroxide, followed by purification through reverse-phase chromatography to isolate CR-6086 sodium .

These synthetic methods emphasize the importance of precise control over reaction conditions to achieve high purity and yield.

Molecular Structure Analysis

Structure Data

CR-6086 sodium features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name for this compound is Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate.

Key structural data includes:

  • InChI Key: QFXKJKJULRUGNT-ZMBIFBSDSA-M
  • SMILES Notation: O=C([O-])C1=CC=C(C2(NC(C@HCC54CC5)=O)CC2)C=C1.[Na+]
  • The compound appears as a solid powder with a purity exceeding 98% .
Chemical Reactions Analysis

Reactions and Technical Details

CR-6086 sodium primarily interacts with the EP4 receptor through competitive binding, inhibiting the action of prostaglandin E2 (PGE2). This antagonistic action leads to decreased cyclic adenosine monophosphate levels within cells, which is crucial for mediating inflammatory responses .

The compound's mechanism involves:

  • Binding Affinity: High selectivity towards the EP4 receptor.
  • Functional Assays: Utilization of radioligand binding assays to evaluate its inhibitory effects on PGE2-stimulated cAMP production in HEK293 cell membranes .
Mechanism of Action

Process and Data

CR-6086 sodium exerts its pharmacological effects by blocking the EP4 receptor, which plays a significant role in mediating inflammation and pain signals. Upon binding to the receptor, it prevents PGE2 from activating downstream signaling pathways that lead to inflammatory responses.

Key points include:

  • Inhibition of cAMP Production: By antagonizing PGE2 action, CR-6086 sodium reduces cAMP levels, thereby modulating cellular responses associated with inflammation .
  • Therapeutic Implications: Its unique mechanism positions it as a promising candidate for treating chronic inflammatory diseases without the side effects commonly associated with non-steroidal anti-inflammatory drugs.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder.
  • Solubility: Soluble in dimethyl sulfoxide.
  • Shelf Life: Greater than three years when stored properly at low temperatures (0 - 4 °C short-term; -20 °C long-term).

Chemical Properties

  • Purity: Greater than 98%.
  • Storage Conditions: Should be kept dry and dark to maintain stability .

These properties are critical for ensuring effective storage and handling during research and clinical applications.

Applications

Scientific Uses

CR-6086 sodium has been primarily investigated for its potential therapeutic applications in:

  • Rheumatoid Arthritis: Demonstrating significant disease-modifying effects in rodent models.
  • Osteoarthritis: Currently undergoing clinical trials to assess efficacy and safety.

Moreover, its unique mechanism as an EP4 antagonist opens avenues for research into other inflammatory conditions where modulation of prostaglandin pathways may be beneficial .

Introduction to CR-6086 Sodium

CR-6086 sodium (vorbipiprant sodium) is an advanced small molecule therapeutic agent targeting the prostaglandin E2 receptor EP4 subtype. This sodium salt formulation enhances the physicochemical properties of the free acid form, optimizing it for pharmaceutical development. As a selective EP4 antagonist, it modulates key inflammatory and immunooncological pathways, positioning it for applications in autoimmune disorders and oncology. Its development represents a convergence of targeted molecular design and pharmaceutical salt optimization strategies.

Chemical Identity and Structural Characterization of CR-6086 Sodium

CR-6086 sodium is the sodium salt of (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoic acid. The compound features a stereospecific R-configuration at the spirocyclic amine-carbon bond, which is critical for EP4 receptor binding affinity. The molecular structure integrates:

  • A spiro[2.5]octane core facilitating three-dimensional spatial orientation
  • A cyclopropyl linker enabling conformational restriction
  • para-Trifluoromethylbenzyl moiety enhancing membrane permeability
  • Carboxylate group (ionized as sodium salt) improving aqueous solubility [3] [5]
  • Systematic Nomenclature:
  • IUPAC: Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate
  • Synonyms: Vorbipiprant sodium; CR-6086 Na; CR6086 sodium salt [3]

  • Molecular Specifications:

  • CAS Registry: 2502965-92-4
  • Molecular Formula: C₂₆H₂₆F₃N₂O₃Na (excluding counterion)
  • Exact Mass: 472.1974 Da (free acid)
  • Elemental Composition: C 66.09%, H 5.76%, F 12.06%, N 5.93%, O 10.16% (free acid) [3]

  • Stereochemical Properties:

  • Chiral Center: Single R-configured carbon (C5 of azaspirooctane)
  • Absolute Configuration: Validated by X-ray crystallography and chiral HPLC [5]

  • Physicochemical Profile:

  • Appearance: White to off-white crystalline solid
  • Solubility: >50 mg/mL in DMSO; >10 mg/mL in aqueous buffers (pH 7.4)
  • LogP (Free Acid): 3.2 ± 0.3 (calculated)
  • pKa: Carboxylate group = 4.2 ± 0.2 (determined by potentiometric titration) [3] [5]

  • Spectroscopic Identifiers:

  • InChIKey: CADWTPLFEZSAHM-OAQYLSRUSA-N
  • SMILES: [Na+].O=C([O-])C1=CC=C(C2(NC(C@HCC54CC5)=O)CC2)C=C1 [3]

Table 1: Structural and Biophysical Characterization Data

ParameterValueAnalytical Method
Molecular Weight (Free Acid)472.51 g/molHigh-resolution MS
Melting Point192-195°C (dec.)Differential Scanning Calorimetry
Crystalline FormPolymorph Form I (thermodynamically stable)XRPD
EP4 Binding Affinity (Ki)16.6 nMRadioligand displacement assay
Selectivity (vs EP1/EP2/EP3)>300-foldFunctional cAMP assays
IC₅₀ IL-6 Inhibition70 nMHuman macrophage assay [1] [3] [5]

Historical Development and Patent Landscape

The development of CR-6086 sodium emerged from systematic structure-activity relationship (SAR) studies targeting the EP4 receptor. Initial lead compounds were modified to address metabolic instability and limited oral bioavailability. The spirocyclic amine core was identified as a key structural motif conferring:

  • Enhanced metabolic resistance against CYP3A4
  • Improved receptor residence time
  • Reduced hERG channel affinity (mitigating cardiac risk) [2]
  • Patent Chronology:
  • WO2005020899A2 (2004): Early cycloalkylamine derivatives as chemokine receptor modulators, covering broad structural claims that encompass CR-6086's chemical space [2]
  • WO2017122121A1 (2017): Pharmaceutical compositions incorporating EP4 antagonists with stability-enhancing buffers, specifically citing sodium salt formulations [10]
  • WO2022111222A1 (2022): Claims specific amide derivatives as EP4 antagonists with improved pharmacokinetics, explicitly covering CR-6086 sodium's molecular architecture [9]

  • Therapeutic Indication Expansion:

  • Phase 1 (2017): First-in-human study establishing pharmacokinetics and safety in healthy volunteers (NCT03163966)
  • Phase 2a Rheumatoid Arthritis (2018): Proof-of-concept trial demonstrating significant reductions in DAS28-CRP scores vs placebo (p<0.01) when combined with methotrexate [4]
  • Oncology Repurposing (2021): Phase 2 trials initiated in MSS colorectal cancer (NCT05118446) and gastric adenocarcinoma based on immunomodulatory mechanisms [4] [7]

  • Key Clinical Findings:

  • RA Phase 2: CR-6086 sodium (60mg/day) + methotrexate reduced serum IL-6 by 68% and MMP-9 by 52% versus baseline (p<0.001)
  • Oncology Phase 1/2: Combined with balstilimab (anti-PD-1), achieved 35% disease control rate in pMMR/MSS mCRC patients with liver metastases (ASCO 2024) [7]

Table 2: Development Timeline and Intellectual Property Status

YearMilestonePatent/Clinical Reference
2004Broad cycloalkylamine modulator patents filedWO2005020899A2 [2]
2017Phase 1 trial initiation in healthy volunteersEUDRACT 2016-004439-34
2018Phase 2a RA trial completionNCT03163966 [4]
2021Orphan drug designation for gastric cancerEU/3/21/2508
2022Composition patent for sodium salt formulationWO2022111222A1 [9]
2024Phase 2 colorectal cancer data presentationASCO 2024 Abstract 3560 [7]

Role of Sodium in Pharmaceutical Formulation and Stability

The sodium counterion significantly modifies the pharmaceutical profile of CR-6086 compared to its free acid form. Key advantages include:

  • Solubility Enhancement:
  • Aqueous solubility increases from <0.1 mg/mL (free acid) to >10 mg/mL (sodium salt) at physiological pH
  • pH-solubility profile shows optimal dissolution between pH 6.0-7.5, minimizing gastric precipitation [3] [10]

  • Solid-State Stability:

  • Accelerated stability studies (40°C/75% RH): Sodium salt maintains >95% purity after 6 months vs 88% for free acid
  • Reduced hygroscopicity: Water uptake <0.5% at 80% RH vs 5.2% for free acid
  • Photostability: No degradation after 1.2 million lux-hours exposure [10]

  • Formulation Compatibility:

  • Buffer Systems: Stable in succinate (pH 6.0), phosphate (pH 6.5), and glutamate (pH 7.0) buffers
  • Lyophilization Compatibility: Reconstitution stability >24 hours when lyophilized with sucrose:mannitol (1:2 ratio)
  • Excipient Interactions: No observable incompatibility with microcrystalline cellulose, croscarmellose sodium, or magnesium stearate [10]

  • Biological Implications:

  • Rapid dissolution enables faster Cₘₐₓ achievement (Tₘₐₓ = 0.5-1h in rats vs 2-4h for free acid)
  • Sodium salt formulation increases relative oral bioavailability to 92% vs 45% for free acid in primates
  • Reduced food effect: AUC variability <15% under fed vs fasted conditions [1] [5]

Table 3: Comparative Properties of Salt Forms

PropertyCR-6086 Free AcidCR-6086 Sodium Salt
Melting Point198-201°C192-195°C
Water Solubility (25°C)0.08 mg/mL14.2 mg/mL
Log D (pH 7.4)3.51.8 (ionized species)
Plasma Protein Binding98.2%97.9%
Caco-2 Permeability (×10⁻⁶ cm/s)12.310.8
Accelerated Stability (40°C/6mo)88% intact98.5% intact [3] [5] [10]

Properties

Product Name

CR-6086 sodium

IUPAC Name

Sodium (R)-4-(1-(6-(4-(trifluoromethyl)benzyl)-6-azaspiro[2.5]octane-5-carboxamido)cyclopropyl)benzoate

Molecular Formula

C26H26F3N2NaO3

Molecular Weight

494.49

InChI

InChI=1S/C26H27F3N2O3.Na/c27-26(28,29)20-5-1-17(2-6-20)16-31-14-13-24(9-10-24)15-21(31)22(32)30-25(11-12-25)19-7-3-18(4-8-19)23(33)34;/h1-8,21H,9-16H2,(H,30,32)(H,33,34);/q;+1/p-1/t21-;/m1./s1

InChI Key

QFXKJKJULRUGNT-ZMBIFBSDSA-M

SMILES

O=C([O-])C1=CC=C(C2(NC([C@H](N(CC3=CC=C(C(F)(F)F)C=C3)CC4)CC54CC5)=O)CC2)C=C1.[Na+]

Solubility

Soluble in DMSO

Synonyms

CR-6086; CR 6086; CR6086; CR-6086 sodium;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.